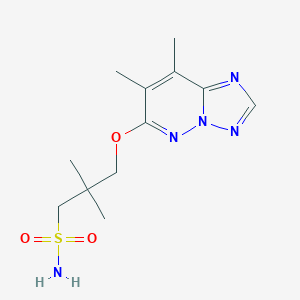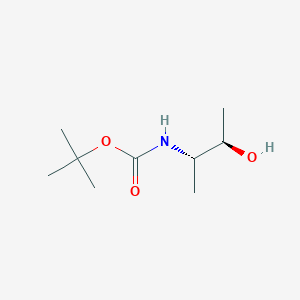![molecular formula C14H12N2O B134714 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 62089-33-2](/img/structure/B134714.png)
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine (DMPOP) is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. DMPOP is a potent and selective agonist of the G protein-coupled receptor 35 (GPR35), which is a relatively new member of the G protein-coupled receptor family. This receptor is involved in a variety of physiological processes such as inflammation, immune response, and gastrointestinal motility.
Mechanism Of Action
GPR35 is a G protein-coupled receptor that is activated by various ligands, including 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. Upon activation, GPR35 activates intracellular signaling pathways, leading to downstream effects. The exact mechanism of action of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine is not yet fully understood but is thought to involve the activation of GPR35 and subsequent downstream effects.
Biochemical And Physiological Effects
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammatory bowel disease. 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine also has analgesic effects and has been shown to reduce pain in animal models of chronic pain. Additionally, 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have a role in regulating gastrointestinal motility.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine in lab experiments is its high selectivity for GPR35. This allows for specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation is the lack of knowledge regarding the exact mechanism of action of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. Further research is needed to fully understand its effects and potential therapeutic applications.
Future Directions
There are several future directions for research on 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine the efficacy and safety of 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine in animal models and eventually in human clinical trials. Additionally, the role of GPR35 in various physiological processes is not yet fully understood, and further research is needed to elucidate its function and potential therapeutic applications. Finally, the development of selective GPR35 antagonists may also be of interest for the treatment of certain diseases.
Synthesis Methods
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-aminopyridine with ethyl oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 3,5-dimethylphenyl magnesium bromide to form the desired 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine product. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications. Its high selectivity for GPR35 makes it a promising candidate for the treatment of various diseases. 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and asthma. It also has potential as an analgesic for the treatment of chronic pain.
properties
CAS RN |
62089-33-2 |
|---|---|
Product Name |
2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine |
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-9-6-10(2)8-11(7-9)14-16-13-12(17-14)4-3-5-15-13/h3-8H,1-2H3 |
InChI Key |
MZUWXVDNQXXFCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)





![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)



![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)